Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 1,1'-Dibromoferrocene (97%)
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 1,1'-Dibromoferrocene (97%)
Executive Summary
1,1'-Dibromoferrocene (CAS: 1293-65-8) is a highly versatile organometallic building block characterized by a central iron(II) atom sandwiched between two brominated cyclopentadienyl anions[1]. At a commercial purity of 97%, this compound serves as a critical precursor in the pharmaceutical and materials science sectors[2][3]. Its unique structural geometry and the electrophilic nature of its bromine substituents make it an indispensable intermediate for synthesizing 1,2-disubstituted ferrocenes, targeted drug delivery systems, and advanced conductive polymers[3][4].
This whitepaper provides an authoritative analysis of its physical properties, mechanistic reactivity, and validated experimental protocols for researchers and drug development professionals.
Physicochemical Profiling and Structural Data
The physical properties of 1,1'-Dibromoferrocene dictate its handling, storage, and reactivity. The presence of two heavy bromine atoms at the 1,1' positions significantly influences its electron density and dipole moment, enhancing its electrophilic character compared to unhalogenated ferrocene[1].
Quantitative Data Summary
| Property | Value / Description | Causality & Operational Impact |
| CAS Number | 1293-65-8[5] | Standard identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₀H₈Br₂Fe[2] | Dictates stoichiometric calculations in cross-coupling reactions. |
| Molecular Weight | 343.82 g/mol [2][6] | High molecular weight due to dual bromine substituents. |
| Appearance | Yellow-orange to brown crystalline powder[6] | Visual indicator of purity; darkening may indicate oxidation. |
| Melting Point | 52.0 – 56.0 °C[3] | Low melting point requires temperature-controlled storage to prevent phase transition and degradation. |
| Solubility | Soluble in methanol, dichloromethane, chloroform[1][5] | High solubility in non-polar/halogenated solvents facilitates homogeneous catalysis; poor solubility in polar protic solvents (e.g., water) aids in aqueous workup[1]. |
| Storage Conditions | 2–8 °C (or 4 °C), protect from light, stored under nitrogen[3][6] | The Fe(II) center is susceptible to oxidation. Nitrogen and cold storage prevent degradation into inactive Fe(III) species[4]. |
Mechanistic Insights: The Power of Lithium-Halogen Exchange
The primary synthetic value of 1,1'-Dibromoferrocene lies in its ability to undergo rapid lithium-halogen exchange[7][8]. When treated with organolithium reagents (such as n-butyllithium), the bromine atoms are replaced by lithium, generating 1,1'-dilithioferrocene.
Causality in Reactivity:
-
Electrophilic Enhancement: The electronegative bromine atoms withdraw electron density from the cyclopentadienyl rings, making the carbon-bromine bond highly susceptible to nucleophilic attack by the alkyl anion of n-BuLi[1].
-
Temperature Dependence: This exchange must be conducted at cryogenic temperatures (typically -78 °C). At higher temperatures, the highly reactive dilithiated intermediate can undergo unwanted side reactions, including ring-opening or proton abstraction from the solvent[8].
-
Ortho-Lithiation Dynamics: Interestingly, controlled lithiation allows for the synthesis of multigram quantities of 1,2-disubstituted ferrocenes, which are critical precursors for ferrocene-based tris-phosphine ligands used in asymmetric catalysis[7].
Experimental Protocol: Synthesis of 1,2-Disubstituted Ferrocenes via Lithium-Halogen Exchange
The following protocol outlines a self-validating workflow for the conversion of 1,1'-Dibromoferrocene (97%) into a functionalized 1,2-disubstituted ferrocene ligand. Every step is designed to mitigate the inherent instability of the intermediates.
Reagents and Equipment
-
Substrate: 1,1'-Dibromoferrocene, 97%[2]
-
Reagents: n-Butyllithium (2.5 M in hexanes), Electrophile (e.g., chlorodiphenylphosphine), Anhydrous Tetrahydrofuran (THF).
-
Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon/nitrogen manifold, dry ice/acetone bath.
Step-by-Step Methodology
-
System Preparation (Inert Atmosphere):
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with high-purity nitrogen or argon three times.
-
Rationale: Lithiated ferrocene intermediates are violently reactive with atmospheric moisture and oxygen. A strict inert atmosphere ensures the integrity of the intermediate[8].
-
-
Substrate Dissolution:
-
Action: Dissolve 1.0 equivalent of 1,1'-Dibromoferrocene (97%) in anhydrous THF (0.1 M concentration) under nitrogen.
-
Rationale: THF acts as a coordinating solvent, stabilizing the incoming lithium ions through Lewis acid-base interactions.
-
-
Cryogenic Lithiation:
-
Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add 2.2 equivalents of n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
-
Rationale: Dropwise addition prevents localized exothermic spikes. The slight excess (2.2 eq) ensures complete double lithium-halogen exchange[7].
-
-
Electrophilic Quenching:
-
Action: Add 2.2 equivalents of the desired electrophile (e.g., chlorodiphenylphosphine) dropwise. Allow the reaction to slowly warm to room temperature (20 °C) over 2 hours.
-
Rationale: Warming the reaction slowly provides the activation energy required for the electrophilic substitution while maintaining thermodynamic control over the product distribution.
-
-
Workup and Validation:
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with dichloromethane, dry over MgSO₄, and concentrate in vacuo.
-
Rationale: NH₄Cl safely neutralizes any unreacted organolithium species without creating a highly basic environment that could degrade the newly formed ferrocene derivative.
-
Validation: Confirm product formation via ¹H NMR (monitoring the shift of the cyclopentadienyl protons) and GC-MS (targeting >99% conversion)[6].
-
Visualizing the Reaction Pathway
The following diagram illustrates the logical flow and intermediate states of the lithium-halogen exchange workflow described above.
Reaction pathway: Lithium-halogen exchange of 1,1'-Dibromoferrocene to functionalized derivatives.
Applications in Drug Development & Materials Science
The utility of 1,1'-Dibromoferrocene extends far beyond basic organometallic synthesis:
-
Pharmaceutical Intermediates: It is a critical drug synthesis intermediate[4]. The ferrocene moiety is increasingly incorporated into pharmacophores (e.g., Ferroquine) to overcome drug resistance in malaria and cancer. The dibromo-precursor allows for precise functionalization to tune the lipophilicity and redox potential of the final drug candidate[3].
-
Electrochemical Sensors: Because the iron center can undergo reversible one-electron oxidation (Fe²⁺ ⇌ Fe³⁺ + e⁻), derivatives synthesized from 1,1'-Dibromoferrocene are utilized in electrochemical studies to understand electron transfer processes, which is foundational for developing biosensors and targeted therapy delivery systems[3].
-
Advanced Materials: It serves as a precursor for conductive polymers and nanocomposites. The rigid, three-dimensional structure of the ferrocene core, combined with the favorable electronic properties imparted by the initial bromine substitution, facilitates the design of novel catalysts and functional materials[3].
References
-
Academia.edu. "The conversion of 1,1′-dibromoferrocene to 1,2-dibromoferrocene: The ferrocene-chemist's dream reaction." Academia.edu. Available at: [Link]
-
Defense Technical Information Center (DTIC). "The Synthesis of Ferrocene Monomers and Polymers." DTIC. Available at: [Link]
Sources
- 1. CAS 1293-65-8: 1,1'-Dibromoferrocene | CymitQuimica [cymitquimica.com]
- 2. strem.com [strem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. (PDF) The conversion of 1,1′-dibromoferrocene to 1,2-dibromoferrocene: The ferrocene-chemist’s dream reaction [academia.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
